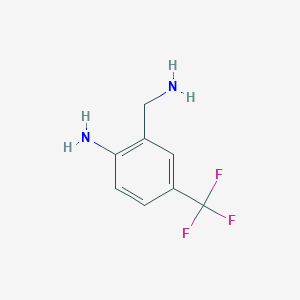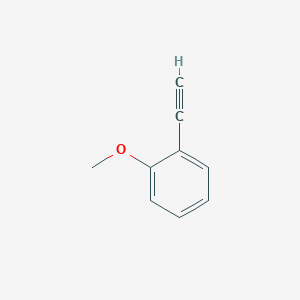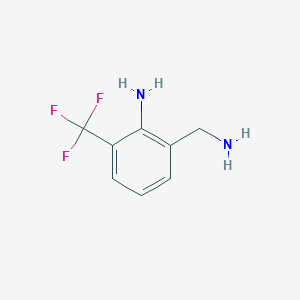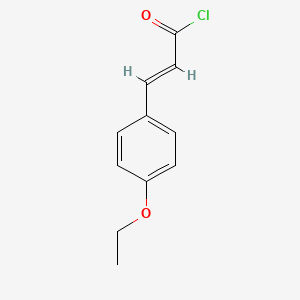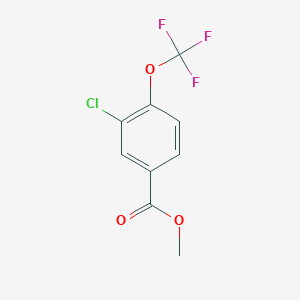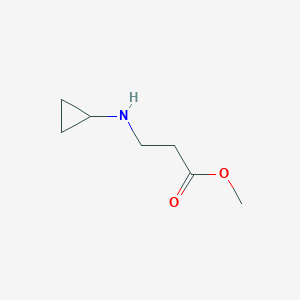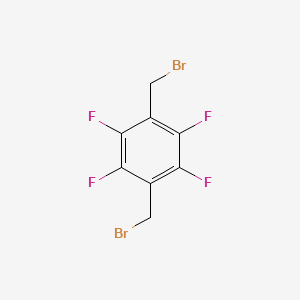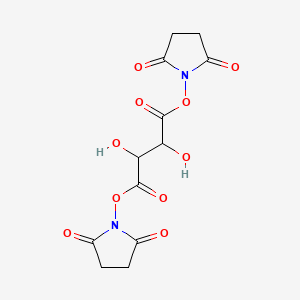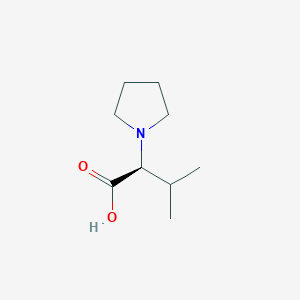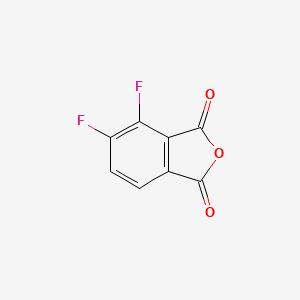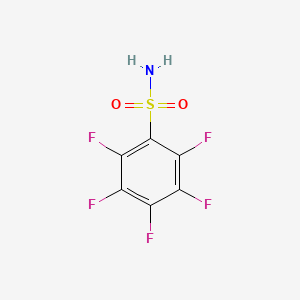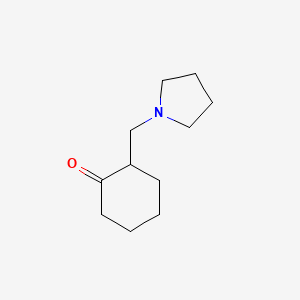
2-(Pyrrolidin-1-ylmethyl)cyclohexanone
Descripción general
Descripción
2-(Pyrrolidin-1-ylmethyl)cyclohexanone is a chemical compound with diverse applications in scientific research. It has a molecular formula of C11H19NO .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves the formation of the pyrrolidine ring from acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular weight of this compound is approximately 181.275 Da . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen heterocycle .Physical And Chemical Properties Analysis
This compound is likely to share some physical and chemical properties with its structural relatives, cyclohexanone and pyrrolidine . Cyclohexanone is a colorless, slightly oily liquid with an odor resembling acetone or peppermint . Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Organocatalysis
2-(Pyrrolidin-1-ylmethyl)cyclohexanone and its derivatives are utilized as efficient organocatalysts. They play a significant role in stereoselective Michael addition reactions. For instance, pyrrolidine-based catalysts bearing sulfoxide moieties are used in synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additives (Singh et al., 2013). Similarly, polystyrene-immobilized pyrrolidine has been developed as a highly efficient, reusable, and stereoselective organocatalyst for asymmetric Michael addition of cyclohexanone to nitroolefins (Miao & Wang, 2008).
Synthesis of Spiroheterocyclic Compounds
This compound is instrumental in the synthesis of spiroheterocyclic frameworks. The regioselective 1,3-dipolar cycloaddition reactions involving 2,6-Bis(arylmethylidene)cyclohexanones lead to the formation of novel spiro pyrrolidines. These syntheses are significant for the development of new pharmaceuticals and other organic compounds (Raj & Raghunathan, 2001).
Antimicrobial and Antifungal Activities
A class of spiro pyrrolidines, synthesized through regioselective 1,3-dipolar cycloaddition reactions, has shown notable antimicrobial and antifungal activity against various human pathogens (Raj et al., 2003). This discovery opens avenues for the development of new antimicrobial and antifungal agents.
Study of Molecular Interactions
This compound and its derivatives are also used in the study of molecular interactions. For example, the investigation of binary mixtures containing lactams and cyclic alkanones provides insights into the interactions between different molecular entities (Sharma et al., 2014).
Direcciones Futuras
Pyrrolidine derivatives, including 2-(Pyrrolidin-1-ylmethyl)cyclohexanone, have significant potential in drug discovery due to their versatile structure and wide range of biological activities . Future research may focus on exploring new synthetic strategies and understanding the structure-activity relationship of these compounds .
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyrrolidin-1-ylmethyl)cyclohexanone is the soluble ST2 (sST2) receptor . This receptor plays a crucial role in the prognosis of graft-versus-host disease (GVHD), a major risk associated with hematopoietic cell transplantation (HCT) . The upregulation of sST2 is a key clinical biomarker for GVHD and has been identified as a potential therapeutic target for the disease .
Mode of Action
This compound, also known as XY52, acts as an inhibitor of the ST2 receptor . It exhibits improved in vitro and in vivo inhibitory activity and metabolic stability . XY52 inhibits the proliferation of pro-inflammatory T cells while increasing regulatory T cells .
Biochemical Pathways
The action of XY52 affects the immune response pathway. By inhibiting the ST2 receptor, it modulates the balance between pro-inflammatory and regulatory T cells . This modulation can alleviate the progression of GVHD, which is characterized by an overactive immune response .
Pharmacokinetics
The compound is reported to have improved metabolic stability , which could potentially enhance its bioavailability.
Result of Action
The inhibition of the ST2 receptor by XY52 leads to a decrease in the levels of sST2 and IFN-γ in the plasma, as well as a reduction in GVHD scores . This results in prolonged survival in a clinically relevant GVHD model .
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBMJRXFBLNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



